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Compound of Interest

Compound Name: GLPG3970

Cat. No.: B10830895

Technical Support Center: GLPG3970

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the potential off-target effects of GLPG3970
in cellular assays.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for GLPG39707

GLPG3970 is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2
(SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated
protein kinase (AMPK) family.[1][2] The intended therapeutic approach is to modulate pro-
inflammatory and immunoregulatory pathways, making it a candidate for treating autoimmune
and inflammatory diseases.[1][3] Inhibition of SIK2/3 leads to a dual immunomodulatory effect:
the suppression of pro-inflammatory cytokines like TNFa and the enhancement of anti-
inflammatory cytokines such as IL-10.[1][4]

Q2: What are the known on-target and off-target activities of GLPG3970 from kinase
screening?

GLPG3970 was developed to be a dual SIK2/SIK3 inhibitor with high selectivity against SIK1 to
potentially avoid cardiovascular side effects associated with pan-SIK inhibition.[2][5] Its
selectivity was assessed against a broad panel of 372 kinases.[2]
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The primary off-target identified with an IC50 value below 1 uM was Receptor-Interacting
Protein Kinase 2 (RIPK2).[2] GLPG3970 is approximately 10-fold more potent on SIK2 and 20-
fold more potent on SIK3 than on RIPK2.[1][2] Since RIPK2 is also a target of interest for
inflammatory diseases, this off-target activity was not considered detrimental to its
development.[2]

Q3: My cellular assay is showing an unexpected phenotype after GLPG3970 treatment. How
can | troubleshoot this?

Unexpected results can arise from on-target, off-target, or experimental artifacts. Follow this
guide to troubleshoot:

Confirm On-Target Effect: First, verify that you are observing the expected on-target
biological signature of SIK2/3 inhibition. This includes checking for a decrease in pro-
inflammatory markers (e.g., TNFa, IL-12) and/or an increase in immunoregulatory markers
(e.g., IL-10).[1]

Consider the RIPK2 Off-Target: Evaluate if the unexpected phenotype could be explained by
the known off-target inhibition of RIPK2. Review literature on RIPK2 signaling in your specific
cell type or pathway of interest.

Titrate the Compound: Perform a dose-response experiment. On-target effects should occur
at concentrations consistent with the cellular IC50 values for SIK2 (254 nM) and SIK3 (79
nM).[1] Effects observed only at much higher concentrations (>>1 puM) are more likely to be
off-target.

Use a Structurally Unrelated SIK2/3 Inhibitor: If available, use a different, structurally distinct
SIK?2/3 inhibitor as a control. If both compounds produce the same phenotype, it is more
likely an on-target effect.

Assess Cell Health: High concentrations of any small molecule can induce cellular stress or
toxicity. Perform a cell viability assay (e.g., MTS or Annexin V staining) in parallel with your
primary experiment to rule out cytotoxicity as the cause of the observed phenotype.

Q4: Did GLPG3970 show any potential for off-target based drug-drug interactions?

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02246
https://www.benchchem.com/product/b10830895?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02246
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02246
https://www.benchchem.com/product/b10830895?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017251/
https://www.benchchem.com/product/b10830895?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Yes, in vitro assays indicated that GLPG3970 was a strong inhibitor of Breast Cancer
Resistance Protein (BCRP), an important drug transporter.[6][7] This suggested a potential for
drug-drug interactions (DDIs) with BCRP substrates. However, subsequent clinical DDI studies
in healthy adults were conducted to assess this risk in vivo. The studies showed that
GLPG3970 had only a mild inhibitory effect on intestinal BCRP, which was not deemed
clinically relevant.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory activity of GLPG3970 against its intended targets
and known off-targets.

Table 1. On-Target Inhibitory Activity of GLPG3970

Target Assay Type IC50 (nM) Source
SIK1 Biochemical 282.8 [1][2]13]
SIK2 Biochemical 7.8 [11121[3]
SIK3 Biochemical 3.8 [11[2][3]
SIK1 Cellular (NanoBRET) >17,500 [1]
SIK2 Cellular (NanoBRET) 254 [1]
SIK3 Cellular (NanoBRET) 79 [1]

Table 2: Known Off-Target Inhibitory Activity of GLPG3970

Off-Target Assay Type IC50 (nM) Source
RIPK2 Biochemical 78.4 [2]
ABL1 Biochemical 1,095 [2]
MKNK2 Biochemical 1,074 [2]

Experimental Protocols
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Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing the selectivity of a compound like
GLPG3970 against a large kinase panel.

o Compound Preparation: Prepare a stock solution of GLPG3970 in 100% DMSO. Create a
series of dilutions to be used for the IC50 determination.

» Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing
the kinase, its specific peptide substrate, and ATP (typically at its Km concentration).

» Plate Preparation: Dispense the kinase reaction mixture into the wells of a multi-well assay
plate (e.g., 384-well).

e Compound Addition: Add the diluted GLPG3970 or control (DMSO vehicle) to the wells.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration
(e.g., 60 minutes) to allow the kinase reaction to proceed.

e Reaction Termination & Detection: Stop the reaction and quantify the amount of
phosphorylated substrate. Common detection methods include radiometric assays (3P-ATP)
or luminescence-based assays that measure the amount of ATP remaining after the reaction.

o Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration relative to the DMSO control. Plot the percent inhibition against the log of the
compound concentration and fit the data to a four-parameter logistic equation to determine
the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol describes the NanoBRET™ (Bioluminescence Resonance Energy Transfer)
method used to quantify the binding of GLPG3970 to SIK1, SIK2, and SIK3 in living cells.[1]

o Cell Preparation: Use HEK293 cells transiently expressing a fusion protein of the target
kinase (SIK1, SIK2, or SIK3) and NanoLuc® luciferase.
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Plating: Seed the transfected cells into 96-well or 384-well white assay plates and incubate
for 24 hours.

Compound Treatment: Treat the cells with serial dilutions of GLPG3970 or DMSO vehicle
control.

Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the
ATP-binding pocket of the kinase, to all wells.

Incubation: Incubate the plates at 37°C in a COz2 incubator for approximately 2 hours to allow
the compound and tracer to reach binding equilibrium within the cells.

Detection: Add the NanoBRET™ substrate to the wells. Immediately measure both the donor
emission (luciferase at 460 nm) and the acceptor emission (tracer at 610 nm) using a plate
reader equipped for BRET measurements.

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor
emission. Normalize the data to the DMSO controls. Plot the BRET ratio against the log of
the GLPG3970 concentration and fit the curve to determine the cellular IC50 value.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10830895?utm_src=pdf-body-img
https://www.benchchem.com/product/b10830895?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830895?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

References

1. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3
Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]
e 3. GLPG3970 | SIK inhibitor | Mechanism | Concentration [selleckchem.com]
¢ 4. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

e 5. GLPG3970 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

e 6. GLPG-3970 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

o 7. Effects of GLPG3970 on Sulfasalazine and Methotrexate Pharmacokinetics in Healthy
Adults: Two Open-Label, Phase I, Drug—Drug Interaction Studies - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Potential off-target effects of GLPG3970 in cellular
assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830895#potential-off-target-effects-of-glpg3970-in-
cellular-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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